[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] (E)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropylmethyl-14beta-cinnamoyloxy-7,8-dihydrocodeinone is a synthetic opioid derivative known for its interaction with opioid receptors, particularly the mu opioid receptor. This compound is part of a broader class of opioids that have been modified to enhance their pharmacological properties, including their efficacy and duration of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropylmethyl-14beta-cinnamoyloxy-7,8-dihydrocodeinone typically involves multiple steps, starting from naturally occurring opiates like thebaine. The process includes the generation of oxycodone, followed by N- and O-demethylation. The N-demethylation step can be achieved through electrochemical methods, which are considered more sustainable and efficient compared to traditional methods involving harmful reagents .
Industrial Production Methods: Industrial production of this compound involves scalable processes such as continuous-flow electrolysis, which significantly improves reaction throughput and sustainability. This method allows for the efficient production of N-Cyclopropylmethyl-14beta-cinnamoyloxy-7,8-dihydrocodeinone while minimizing the environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropylmethyl-14beta-cinnamoyloxy-7,8-dihydrocodeinone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include hydrobromic acid for hydrolysis and various oxidizing agents for oxidation reactions. The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without compromising the compound’s stability .
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with unique pharmacological properties. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
N-Cyclopropylmethyl-14beta-cinnamoyloxy-7,8-dihydrocodeinone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying opioid receptor interactions. In biology and medicine, it is investigated for its potential as an analgesic and for its ability to modulate opioid receptor activity. Industrially, it is used in the development of new opioid medications with improved safety profiles .
Mechanism of Action
The compound exerts its effects primarily through its interaction with the mu opioid receptor. It acts as a partial agonist, meaning it can activate the receptor but not to the same extent as full agonists like morphine. This partial agonist activity is beneficial as it can provide pain relief with a lower risk of side effects such as respiratory depression. The molecular targets and pathways involved include the modulation of G-protein coupled receptor signaling pathways, which are crucial for the compound’s analgesic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other opioid derivatives such as naloxone, naltrexone, and various 14-cinnamoylamino derivatives. These compounds share structural similarities but differ in their pharmacological profiles and clinical applications .
Uniqueness: N-Cyclopropylmethyl-14beta-cinnamoyloxy-7,8-dihydrocodeinone is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike some of its counterparts, it has a balanced profile of partial agonist activity at the mu opioid receptor, making it a promising candidate for further development as a safer analgesic .
Properties
Molecular Formula |
C30H31NO5 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H31NO5/c1-34-23-11-10-21-17-24-30(36-25(33)12-9-19-5-3-2-4-6-19)14-13-22(32)28-29(30,26(21)27(23)35-28)15-16-31(24)18-20-7-8-20/h2-6,9-12,20,24,28H,7-8,13-18H2,1H3/b12-9+/t24-,28+,29+,30-/m1/s1 |
InChI Key |
WGDLNMCFJZEUHA-ATTGEPADSA-N |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)OC(=O)/C=C/C7=CC=CC=C7)C=C1 |
Canonical SMILES |
COC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)OC(=O)C=CC7=CC=CC=C7)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.